![molecular formula C7H5FINO B3153013 5-Fluoro-2-iodobenzamide CAS No. 748188-88-7](/img/structure/B3153013.png)
5-Fluoro-2-iodobenzamide
Overview
Description
5-Fluoro-2-iodobenzamide is a chemical compound with the molecular formula C7H5FINO and a molecular weight of 265.02 . It is used in various chemical reactions and has potential applications in scientific research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a fluorine atom at the 5-position and an iodine atom at the 2-position .Scientific Research Applications
Imaging and Diagnostic Applications
5-Fluoro-2-iodobenzamide has been explored for its potential in imaging and diagnostic applications, particularly in the field of positron emission tomography (PET). Research by Dence et al. (1997) synthesized and characterized fluorinated halobenzamides as sigma receptor ligands for PET imaging. Their study found that compounds with fluorine substitutions, like this compound, exhibited high sigma-1 affinities and specific uptake in tissues containing sigma receptors. This suggests its potential use in PET imaging of tissues with these receptors (Dence, John, Bowen, & Welch, 1997).
Synthesis of Pharmaceuticals and Chemical Compounds
This compound has also been involved in the synthesis of other pharmaceutical and chemical compounds. For instance, Jenkins, Verheyden, and Moffatt (1976) utilized a process involving fluorine and iodine to synthesize the nucleoside antibiotic nucleocidin, showcasing the role of this compound in creating medically significant compounds (Jenkins, Verheyden, & Moffatt, 1976).
Molecular Structure and Crystallography
In the field of molecular structure and crystallography, Suchetan et al. (2016) reported on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including this compound. Their work contributes to understanding the molecular and crystal structures of these compounds, which is crucial for their application in various fields, including materials science and pharmaceuticals (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Antimicrobial Applications
Desai, Rajpara, and Joshi (2013) explored the synthesis of fluorobenzamides containing thiazole and thiazolidine as potential antimicrobial analogs. They found that compounds with a fluorine atom, similar to this compound, showed enhanced antimicrobial activity. This research opens avenues for the use of such compounds in developing new antimicrobial drugs (Desai, Rajpara, & Joshi, 2013).
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-iodobenzamide is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .
Mode of Action
This compound, similar to 5-fluorouracil, acts principally as a TS inhibitor . It interrupts the action of this enzyme, thereby blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .
Biochemical Pathways
This compound affects the pyrimidine metabolic pathway . It is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP), a key component in DNA synthesis . This results in the disruption of DNA synthesis and cell proliferation .
Pharmacokinetics
Related compounds like 5-fluorouracil have been shown to be well absorbed but undergo substantial first-pass metabolism, affecting their bioavailability . The presence of enzymes like cytidine deaminase can influence the metabolism and hence the bioavailability of these compounds .
Result of Action
The inhibition of TS and disruption of DNA synthesis by this compound leads to cell death , particularly in rapidly dividing cells like cancer cells . This makes it a potential candidate for use in cancer treatment.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body can affect its metabolism and hence its action . .
properties
IUPAC Name |
5-fluoro-2-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHFLUGPJZSBQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313426 | |
Record name | 5-Fluoro-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
748188-88-7 | |
Record name | 5-Fluoro-2-iodobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=748188-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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